4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-3-2-4-10(5-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
UDGSTKAPESZZHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine typically involves the reaction of 3-methoxyphenol with thiazole derivatives under specific conditions. One common method includes the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions . These catalysts coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Phenyl Ring
Thiazol-2-ylamine derivatives vary primarily in the substituents on the phenyl ring. Key examples include:
Key Insights :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.
- Halogen substituents (Cl, F) enhance lipophilicity and membrane permeability, critical for antimicrobial and antiprion activity .
- Nitro groups serve as synthetic handles for further functionalization, such as reduction to amines for HDAC-targeting hydroxamates .
Antimicrobial Activity
- 4-(Indol-3-yl)thiazole-2-amines : Exhibit broad-spectrum antimicrobial activity against Candida albicans and Aspergillus brasiliensis, with MIC values ≤0.03 µg/mL. The indole moiety contributes to membrane disruption .
- 4-(3-Methoxy-phenyl)-thiazol-2-ylamine: Limited direct antimicrobial data, but structural analogs like 4-(3,5-difluorophenyl)-thiazol-2-ylamine derivatives show potent activity (e.g., Compound 24, MIC = 0.5 µg/mL against S. aureus) .
Enzyme Inhibition
- HDAC6/8 Inhibition : Derivatives like 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic acid (IC₅₀ = 0.8 µM for HDAC6) use thiazol-2-ylamine as a cap group to enhance isoform selectivity .
- KCa3.1 Channel Modulation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) activates KCa3.1, increasing microglia migration and phagocytosis, whereas 4-(3-methoxy-phenyl) analogs lack reported ion channel activity .
Biological Activity
4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a compound that has garnered attention due to its diverse biological activities. Characterized by its thiazole and phenoxy groups, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is CHNOS, with a molecular weight of 236.29 g/mol. The structure features a five-membered thiazole ring containing sulfur and nitrogen, which is crucial for its biological activity.
The biological activity of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes such as proliferation and apoptosis. The presence of the amine group allows for nucleophilic substitutions, facilitating the formation of various derivatives that can enhance its therapeutic potential.
Anticancer Activity
Research indicates that 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine exhibits notable anticancer properties. A study involving various thiazole derivatives showed that compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent). Specifically, compounds with a methoxyphenyl substituent have been linked to improved anticancer activity due to their ability to induce apoptosis through pathways involving caspases and Bcl-2 family proteins .
Case Study: Cytotoxic Effects
In a comparative study, the cytotoxicity of several thiazole derivatives was assessed using MCF-7 and MDA-MB-231 cell lines. The results indicated that 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine had a moderate inhibitory effect on cell viability at concentrations around 100 µM. The viability percentages were approximately 73% for MCF-7 cells after treatment, indicating significant potential for further development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Thiazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis. The specific interactions with microbial enzymes are an area of ongoing research .
Comparative Analysis
To better understand the pharmacological profile of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine | CHNOS | Contains two methoxyphenyl groups; increased lipophilicity |
| 4-(2-Methoxy-phenoxymethyl)-thiazol-2-ylamine | CHNOS | Substituted at position 2; altered biological activity |
| 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | CHNOS | Incorporates a thiadiazole ring; different reactivity profile |
This table illustrates how variations in substituents affect the pharmacological properties and potential applications of these compounds in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
